molecular formula C13H18N2O B14741385 N-(butan-2-ylideneamino)-3,4-dimethyl-benzamide CAS No. 6350-67-0

N-(butan-2-ylideneamino)-3,4-dimethyl-benzamide

Cat. No.: B14741385
CAS No.: 6350-67-0
M. Wt: 218.29 g/mol
InChI Key: MZXYKTWQRZHJTQ-UHFFFAOYSA-N
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Description

N-(butan-2-ylideneamino)-3,4-dimethyl-benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butan-2-ylideneamino group attached to a 3,4-dimethyl-benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-ylideneamino)-3,4-dimethyl-benzamide typically involves the condensation reaction between 3,4-dimethylbenzoyl chloride and butan-2-ylideneamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-ylideneamino)-3,4-dimethyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(butan-2-ylideneamino)-3,4-dimethyl-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(butan-2-ylideneamino)-3,4-dimethyl-benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(butan-2-ylideneamino)-3,4-dimethyl-benzamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its 3,4-dimethyl substitution pattern on the benzamide core enhances its stability and reactivity compared to other similar compounds.

Properties

CAS No.

6350-67-0

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(butan-2-ylideneamino)-3,4-dimethylbenzamide

InChI

InChI=1S/C13H18N2O/c1-5-11(4)14-15-13(16)12-7-6-9(2)10(3)8-12/h6-8H,5H2,1-4H3,(H,15,16)

InChI Key

MZXYKTWQRZHJTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=O)C1=CC(=C(C=C1)C)C)C

Origin of Product

United States

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